![molecular formula C11H14N2OS B14378037 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol CAS No. 90037-62-0](/img/structure/B14378037.png)
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol is a chemical compound that features a morpholine ring attached to a benzene ring through a methylene bridge
Vorbereitungsmethoden
The synthesis of 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol typically involves the reaction of morpholine with benzene-1-thiol in the presence of a suitable catalyst. One common method involves the use of methanol as a solvent and glacial acetic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Analyse Chemischer Reaktionen
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol can be compared with other similar compounds such as:
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-sulfonamide: This compound has a sulfonamide group instead of a thiol group, which can significantly alter its chemical reactivity and biological activity.
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-amine: The amine group in this compound makes it more basic and can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
90037-62-0 |
|---|---|
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
4-(morpholin-4-ylmethylideneamino)benzenethiol |
InChI |
InChI=1S/C11H14N2OS/c15-11-3-1-10(2-4-11)12-9-13-5-7-14-8-6-13/h1-4,9,15H,5-8H2 |
InChI-Schlüssel |
NEOZBJXHWLGVHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C=NC2=CC=C(C=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
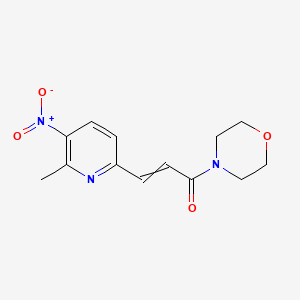
![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)

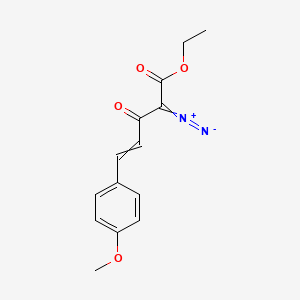
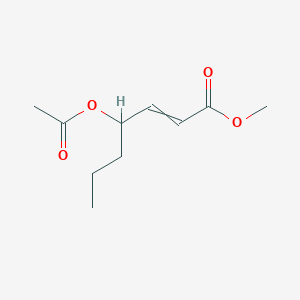
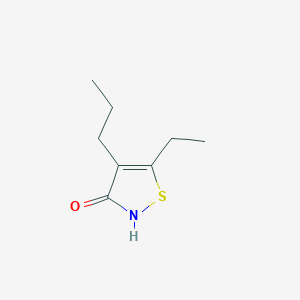
![2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14378013.png)
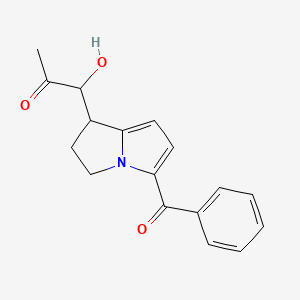
![N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14378021.png)
